m-Cresol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSMJSEOOYNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O, Array | |
| Record name | M-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8468 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27289-33-4, 3019-89-4 (hydrochloride salt) | |
| Record name | Phenol, 3-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metacresol [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6024200 | |
| Record name | m-Cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.] | |
| Record name | M-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8468 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15395 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | m-Cresol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | m-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | m-Cresol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | m-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F | |
| Record name | M-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8468 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | M-Cresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01776 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | m-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-Cresol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | m-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | m-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F | |
| Record name | M-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8468 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | m-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2% | |
| Record name | M-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8468 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | M-Cresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01776 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | m-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-Cresol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | m-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | m-Cresol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | m-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03 | |
| Record name | M-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8468 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | m-Cresol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | m-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7 | |
| Record name | M-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8468 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg | |
| Record name | M-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8468 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15395 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | m-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | m-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid | |
CAS No. |
108-39-4 | |
| Record name | M-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8468 | |
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Melting Point |
52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F | |
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Sophisticated Synthetic Methodologies for M Cresol and Its Derivatives
Established Industrial Chemical Synthesis Routes
Industrial synthesis routes for m-cresol (B1676322) typically involve multi-step processes starting from readily available feedstocks such as toluene (B28343) or phenol (B47542). These methods have been optimized over time for efficiency and scale.
Alkylation-Based Processes
Alkylation is a key strategy in the synthesis of this compound and its derivatives. One common approach involves the alkylation of phenol with methanol (B129727). solubilityofthings.comresearchgate.net This reaction can yield a mixture of cresols (o-, m-, and p-cresol) and xylenols, with the product distribution influenced by factors such as catalyst type and reaction conditions. researchgate.net
Another alkylation-based route is the cymene-cresol process. In this method, toluene is alkylated with propylene (B89431) to produce isomers of cymene (isopropyltoluene). wikipedia.orgwikipedia.orggoogle.com These cymene isomers are then subjected to oxidative dealkylation. wikipedia.orgwikipedia.org This process is analogous to the well-known cumene (B47948) process for producing phenol and acetone. wikipedia.orgwikipedia.org The isopropyl toluene method is a significant synthetic route for this compound, often co-producing acetone. chembk.com
Alkylation reactions can also be used to facilitate the separation of this compound from its isomers. For instance, a mixture of m- and p-cresol (B1678582), which have very close boiling points, can be alkylated with a branched-chain olefin like isobutylene. google.comgoogle.com This yields di-tert-butylated derivatives, such as 4,6-di-tert-butyl-m-cresol (B1664154) and di-tert-butyl-p-cresol, which have sufficiently different boiling points to be separated by fractional distillation. google.comgoogle.com The separated alkylated products can then be dealkylated to obtain relatively pure m- and p-cresol. google.comgoogle.com
Research has explored the selective alkylation of this compound with various agents, such as isopropyl alcohol, often under solvent-free conditions and utilizing catalysts like strong acid resins. semanticscholar.org Microwave irradiation has also been investigated to potentially shorten reaction times and influence product distribution in such alkylation reactions. semanticscholar.org
Sulfonation and Dealkylation Approaches
The sulfonation of toluene followed by alkali fusion is a long-established industrial method for producing cresols, including this compound. google.comchembk.comchemdad.com Toluene is sulfonated with sulfuric acid to produce toluenesulfonic acids. wikipedia.orgchemdad.comgoogle.comgoogle.comatamanchemicals.com The resulting mixture of isomers, including m-toluenesulfonic acid, is then subjected to alkali fusion with sodium hydroxide (B78521) at high temperatures. wikipedia.orgchemdad.comgoogle.com This fusion step yields the sodium salt of cresol (B1669610), which is subsequently acidified to liberate the crude cresol mixture. betterchemtech.comwikipedia.orgchemdad.comgoogle.com While this method is mature and has been industrialized for a long time, it is associated with the generation of significant amounts of waste salts and can cause equipment corrosion. google.comchemdad.com The composition of the cresol isomers obtained from this process can vary, but it typically yields a mixture containing this compound. google.comchembk.com
Another method involves the hydrolysis of chlorotoluene isomers. Chlorination of toluene yields a mixture of o- and p-chlorotoluene. This mixture can be hydrolyzed with excess sodium hydroxide solution at high temperatures and pressures to produce cresols. betterchemtech.com This process is reported to yield cresol with a high this compound content and can produce very pure cresol. betterchemtech.com
Oxidative Dealkylation from Cymenes
As mentioned in the alkylation section, the oxidative dealkylation of cymenes is a significant route for this compound production. wikipedia.orgwikipedia.orggoogle.comfishersci.ca This process, analogous to the cumene process, involves the oxidation of cymene (isopropyltoluene) to form a hydroperoxide intermediate, which then undergoes cleavage to yield this compound and acetone. wikipedia.orgwikipedia.orggoogle.comchembk.com This method allows for the co-production of acetone, which can be economically advantageous. chembk.com The mixed cresol synthesized by this method typically contains both m- and p-isomers. chembk.com Research has explored strategies to improve the industrial oxidation of cymene. core.ac.uk
Emerging Green Chemistry Approaches to this compound Production
In response to environmental concerns and the desire for more sustainable processes, research is actively pursuing greener methods for this compound production.
Biocatalytic and Fermentative Synthesis Pathways
Biocatalysis and fermentation offer promising avenues for the sustainable production of this compound, utilizing biological systems to perform chemical transformations. Studies have demonstrated the de novo biosynthesis of this compound in microorganisms such as the yeast Saccharomyces cerevisiae and the fungus Aspergillus nidulans. wikipedia.orguni.lupatsnap.comscientificbio.comosti.govnih.govresearchgate.netnih.govnih.gov
In Saccharomyces cerevisiae, the heterologous expression of enzymes like 6-methylsalicylic acid synthase (MSAS) and 6-methylsalicylic acid decarboxylase has enabled the production of this compound from sugar feedstocks. scientificbio.comnih.govnih.gov Research in this area focuses on improving the efficiency and yield of this compound production, including strategies to mitigate the toxicity of this compound to the host organism. scientificbio.comnih.gov Techniques such as in vivo glycosylation or methylation have been explored as detoxification strategies to enhance this compound production in yeast. nih.gov
Aspergillus nidulans has also been engineered for the overproduction of this compound, utilizing starch as a carbon source. nih.govresearchgate.net Strategies like promoter engineering and gene multiplication have been applied to increase this compound titers in fed-batch cultures. nih.govresearchgate.net A. nidulans has shown better tolerance to this compound compared to yeast, indicating its potential for industrial-scale production. nih.govresearchgate.net
Biocatalytic conversion of other substrates into cresols is also being investigated. For example, engineered Pseudomonas putida strains have been developed to convert cresols, including this compound, into valuable products like methyl muconic acids, which can be used as polymer building blocks. scispace.com This highlights the potential for utilizing biological systems not only for de novo synthesis but also for the valorization of cresol isomers from waste streams. scispace.com
Sustainable Catalytic Dehydrogenation Methods
Catalytic dehydrogenation represents another green chemistry approach for synthesizing aromatic compounds like this compound from cyclic precursors. Research is exploring the dehydrogenation of cyclic compounds to directly produce this compound.
One example is the synthesis of this compound by the dehydrogenation of 3-methylcyclohexenone. google.com This reaction can be catalyzed by heterogeneous catalysts, such as palladium-based catalysts supported on porous polymers. google.com Studies have investigated the reaction conditions, including temperature and pressure, and the performance of different catalysts for this transformation. google.com The use of supported palladium-based catalysts in a slurry bed under mild conditions (normal pressure and oxygen-free) has shown promising activity, and the catalysts are reported to be easy to separate and recycle. google.com
Nitration Strategies under Green Conditions
Traditional nitration of aromatic compounds often employs strong acidic systems, which can generate hazardous waste and lead to undesirable byproducts. researchgate.net The development of green nitration strategies for this compound aims to mitigate these environmental concerns by utilizing milder conditions and more sustainable reagents.
One approach involves the use of ferric nitrate (B79036) as a nitrating agent in the presence of a protic ionic liquid, such as triethyl ammonium (B1175870) nitrate, under sonochemical conditions. This method has demonstrated efficiency in the synthesis of 3-methyl-4-nitrophenol (B363926), a crucial intermediate for compounds like Fenitrothion (B1672510). The ionic liquid acts as a recoverable solvent and promotes para-selectivity through hydrogen bonding with the phenolic oxygen, thereby inhibiting ortho substitution. This green methodology offers advantages such as shorter reaction times, high yields, and the potential for recycling the ionic liquid, aligning with green chemistry principles.
Another green strategy explores the use of silica (B1680970) gel as a solid support for the nitration of this compound with nitric acid. researchgate.netnih.gov This solvent-free approach can improve the yield of nitro compounds and has shown slightly higher para-selectivity compared to some other methods. researchgate.netnih.gov However, the high reactivity of this compound can still lead to the formation of oxidation products and tarry substances under these conditions. researchgate.netnih.gov
Enzymatic nitration using horseradish peroxidase (HRP) in the presence of hydrogen peroxide and sodium nitrite (B80452) has also been investigated for phenols, including this compound. acs.org This biocatalytic approach offers a milder alternative, although it typically results in a mixture of ortho and para regioisomers. acs.org
Chlorination Techniques
Chlorination of this compound is a significant transformation for producing chlorinated derivatives with various industrial applications. mdpi.compatsnap.com Achieving selectivity during chlorination is crucial, as the reaction can yield different chlorinated products depending on the conditions. mdpi.com
Sulfuryl chloride (SO₂Cl₂) is a commonly used chlorinating agent for cresols. mdpi.comcardiff.ac.uk Studies have shown that the use of SO₂Cl₂ in the presence of Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and sulfur-containing catalysts can lead to the production of para-chlorophenols in high yields and improved para/ortho ratios. mdpi.comcardiff.ac.uk Poly(alkylene sulfide)s have been explored as catalysts in conjunction with AlCl₃ for the chlorination of this compound with SO₂Cl₂, demonstrating that the structure of the polymer can influence the selectivity. cardiff.ac.uk
A green synthesis technique for p-chloro-m-cresol utilizes this compound as the raw material, tetrachloroethylene (B127269) as a solvent, and sulfuryl chloride as the chlorinating agent. patsnap.comgoogle.com This method emphasizes a clean and environmentally friendly production process with a high solvent recovery rate and a high conversion rate of this compound. patsnap.comgoogle.com The reaction parameters, such as the mole ratio of this compound to tetrachloroethylene and this compound to sulfuryl chloride, are controlled to optimize the process. patsnap.comgoogle.com
Advanced Derivatization Strategies of this compound
This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules through various derivatization reactions. These strategies focus on introducing new functional groups or modifying existing ones to tailor the properties of the resulting compounds.
Alkylation Reactions (e.g., Friedel-Crafts) and Selectivity Control
Alkylation of this compound, particularly through Friedel-Crafts type reactions, is a key route to synthesize valuable products like thymol (B1683141) and other alkylphenols. semanticscholar.orgresearchgate.netasbatdigitallibrary.orgresearchgate.net These reactions involve the addition of an alkyl group to the aromatic ring or the hydroxyl group of this compound. Controlling the regioselectivity (the position of alkylation on the ring) and chemoselectivity (C-alkylation versus O-alkylation) is paramount. semanticscholar.orgresearchgate.net
Friedel-Crafts alkylation of this compound with isopropyl alcohol or propylene is a common method for producing thymol (2-isopropyl-5-methylphenol). asbatdigitallibrary.orgresearchgate.netoup.com Heterogeneous acid catalysts, such as strong acid resin catalysts, zeolites (e.g., H-MFI), and γ-alumina, are frequently employed to enhance reaction efficiency and selectivity. semanticscholar.orgresearchgate.netasbatdigitallibrary.orgresearchgate.netoup.com
Reaction parameters such as catalyst amount, the molar ratio of reactants, temperature, and reaction time significantly influence the reactivity and selectivity of alkylation. semanticscholar.orgresearchgate.net For instance, in the alkylation with isopropyl alcohol, a molar ratio of this compound to isopropyl alcohol of 5:1 has been found to favor the selectivity of C-alkylated products, yielding a high percentage of mono-alkylated products. semanticscholar.orgresearchgate.net Higher catalyst amounts can increase the selectivity for certain isomers, like sym-thymol. semanticscholar.orgresearchgate.net
Studies have also explored solvent-free conditions and microwave irradiation to improve the efficiency of Friedel-Crafts alkylation of this compound. semanticscholar.orgresearchgate.net Supercritical CO₂ has been investigated as an environmentally friendly reaction medium for the continuous fixed-bed catalytic alkylation of this compound with isopropanol (B130326) or propylene, demonstrating that the choice of catalyst (Lewis acid vs. Brønsted acid) impacts the product distribution. researchgate.netpsu.edu
Vapor phase alkylation of this compound with tert-butyl alcohol over catalysts like perlite (B1173460) supported sulfated zirconia has shown high selectivity towards para-tert-butylation, yielding 6-tert-butyl-m-cresol. mdpi.com This selectivity is attributed to the steric hindrance at other positions on the this compound ring. mdpi.com
Data on the effect of molar ratio on the selectivity of alkylation of this compound with isopropyl alcohol over a strong acid resin catalyst under microwave irradiation highlights the importance of reactant proportions in controlling product distribution. semanticscholar.orgresearchgate.net
| Molar Ratio (this compound:IPA) | Mono-alkylated Products (%) | Di-alkylated Products (%) |
| 5:1 | 92.8 | 7.2 |
Table 1: Effect of Molar Ratio on Alkylation Selectivity semanticscholar.orgresearchgate.net
Halogenation Reactions (e.g., Chlorination, Bromination)
Halogenation of this compound allows for the introduction of halogen atoms onto the aromatic ring, leading to compounds with altered chemical properties and potential applications. Both chlorination and bromination are important halogenation reactions for this compound.
Chlorination techniques, as discussed in Section 2.2.4, often utilize agents like sulfuryl chloride in the presence of catalysts to control the regioselectivity. mdpi.compatsnap.comcardiff.ac.ukgoogle.com The use of specific catalysts and reaction conditions can favor the formation of para-chlorinated products. mdpi.comcardiff.ac.uk
Bromination of this compound can be achieved using bromine in the presence of catalysts such as iron powder. chemicalbook.com Controlled temperature conditions are typically employed to promote selective bromination at desired positions. chemicalbook.com The bromination of this compound with two moles of bromine in chloroform (B151607) solution has been reported to yield two distinct dibrominated products. msu.edu
Mild brominating agents like quaternary ammonium tribromides have also been used for the bromination of phenols, including this compound. mdpi.com Polymeric quaternary ammonium tribromides, such as the tribromide derivative of Amberlyst-A26, have shown selectivity towards para-isomers in the bromination of various phenols. mdpi.com
The bromination of cresol carboxylic acid esters, derived from cresols, can be carried out using halogenating agents like bromine or sulfuryl bromide with a free radical initiator and a carboxylic acid anhydride. google.com This method allows for the halogenation of the methyl group on the cresol ring. google.com
Formation of Complex this compound Derivatives (e.g., Quininate, specific natural derivatives)
This compound serves as a starting material for the synthesis of more complex molecules, including certain natural product derivatives and specialized chemicals.
One example is the synthesis of ethyl quininate from this compound. mindat.orgacs.org This transformation involves a sequence of reactions to construct the quininate structure onto the this compound scaffold.
This compound is also a precursor in the synthesis of various industrially important compounds. For instance, it is methylated to produce 2,3,6-trimethylphenol, an intermediate in the synthesis of synthetic vitamin E. wikipedia.orggoogle.com It is also used in the synthesis of pesticides like fenitrothion and fenthion (B1672539), and antiseptics such as amylmetacresol. wikipedia.orggoogle.comwikipedia.org The synthesis of thymol, a key ingredient in flavor and fragrance, is another significant application of this compound derivatization through alkylation. wikipedia.orgnih.gov
Furthermore, research has explored the biotechnological production of this compound and its derivatives. Some fungal species, such as Penicillium and Aspergillus, can naturally synthesize this compound as an intermediate in metabolic pathways. nih.govresearchgate.netresearchgate.net Heterologous expression of polyketide synthases and decarboxylases in microorganisms like Saccharomyces cerevisiae has enabled the de novo production of this compound from renewable resources like sugar, offering a potential sustainable route for its production. nih.govresearchgate.netresearchgate.net This involves the synthesis and decarboxylation of 6-methylsalicylic acid. nih.gov
The synthesis of diacerein, a compound with potential therapeutic applications, can involve this compound as a starting material in a multi-step process that includes Friedel-Crafts reaction, deoxidation, cyclization, and diazotization to form an intermediate like chrysophanol, followed by further modifications. patsnap.com
Mechanistic Elucidations of M Cresol Reactivity and Transformation
Aromatic Ring Functionalization Mechanisms
The aromatic ring of m-cresol (B1676322) is susceptible to electrophilic attack, a characteristic reaction of aromatic systems. The presence of the hydroxyl (-OH) and methyl (-CH₃) substituents significantly influences the reactivity and regioselectivity of these reactions. Both groups are activating, donating electron density to the ring, making it more nucleophilic than benzene. The hydroxyl group is a strong activator and an ortho, para-director, while the methyl group is a weaker activator and also an ortho, para-director. The combined directing effects of these two groups dictate the preferred positions for electrophilic substitution on the this compound ring.
Electrophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS) on this compound follows the general two-step mechanism. The first step involves the attack of the aromatic ring's pi electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step. In the second step, a proton is removed from the sp³-hybridized carbon bearing the electrophile, restoring aromaticity. uci.eduwikipedia.org
For this compound, the activating and directing effects of the hydroxyl and methyl groups lead to preferential substitution at positions ortho and para to these substituents. Considering the structure of this compound, the positions activated by the hydroxyl group are carbons 2, 4, and 6. The positions activated by the methyl group are carbons 2, 4, and 6 (relative to the methyl group, which corresponds to positions 2, 4, and 5 on the this compound ring). The positions that are ortho or para to both substituents are particularly activated. These are typically positions 2, 4, and 6 of the this compound ring (relative to the hydroxyl group numbering). britannica.compearson.com
Alkylation Reaction Mechanisms and Isomer Selectivity
Alkylation of this compound, often carried out via Friedel-Crafts type reactions, involves the introduction of an alkyl group onto the aromatic ring. The mechanism typically involves the generation of an electrophilic carbocation from an alkylating agent (e.g., alkyl halide or alcohol) in the presence of an acid catalyst. This carbocation then attacks the activated aromatic ring of this compound via the EAS mechanism. semanticscholar.org
The isomer selectivity in this compound alkylation is governed by electronic and steric factors, as well as reaction conditions such as temperature, catalyst type, and solvent. The hydroxyl group strongly activates the ortho and para positions. The methyl group also activates ortho and para positions relative to itself. For this compound, this leads to potential alkylation at positions 2, 4, and 6. semanticscholar.org
For example, the alkylation of this compound with isopropyl alcohol over acid catalysts can produce various isopropyl-m-cresol isomers, including thymol (B1683141) (2-isopropyl-5-methylphenol), p-thymol (4-isopropyl-3-methylphenol), and sym-thymol (2-isopropyl-3-methylphenol). semanticscholar.orguct.ac.za Studies have shown that strongly acidic catalysts favor C-alkylation over O-alkylation (formation of isopropyl-3-tolyl ether). semanticscholar.orguct.ac.za The selectivity for specific isomers like thymol can be influenced by reaction time, catalyst loading, and temperature. semanticscholar.org Higher catalyst acidity can lead to isomerization of initially formed products, favoring thermodynamically more stable isomers like sym-thymol at longer reaction times or higher catalyst loadings. semanticscholar.org
Here is a table illustrating potential alkylation products and their positions relative to the hydroxyl group:
| Alkyl Group Position | Relative to -OH | Relative to -CH₃ | Example Product (with Isopropyl) |
| 2 | ortho | ortho | sym-thymol (2-isopropyl-3-methylphenol) |
| 4 | para | ortho | p-thymol (4-isopropyl-3-methylphenol) |
| 6 | ortho | para | Thymol (2-isopropyl-5-methylphenol) |
Nitration and Halogenation Mechanistic Aspects
Nitration of this compound involves the introduction of a nitro (-NO₂) group onto the aromatic ring. The electrophile is typically the nitronium ion (NO₂⁺), generated from nitric acid, often in the presence of a strong acid like sulfuric acid. youtube.commasterorganicchemistry.com The reaction proceeds via the standard EAS mechanism, with the nitronium ion attacking the activated aromatic ring. masterorganicchemistry.com Due to the activating effects of the hydroxyl and methyl groups, nitration of this compound tends to occur at the ortho and para positions. youtube.comrsc.org Under mild conditions, mononitration can occur, while under harsher conditions or with excess nitrating agent, multiple nitro groups can be introduced, potentially leading to products like dinitrocresols. youtube.comrsc.org The regioselectivity can be influenced by the reaction conditions, such as the concentration of nitric acid and temperature. rsc.orgcore.ac.uk
Halogenation (e.g., bromination, chlorination) of this compound also proceeds via an EAS mechanism. The electrophile is a polarized halogen molecule (e.g., Br₂ or Cl₂) often activated by a Lewis acid catalyst (though for highly activated rings like phenols, a catalyst may not be necessary). wikipedia.org The hydroxyl group strongly activates the ring towards halogenation, making it significantly more reactive than benzene. britannica.comwikipedia.org Similar to nitration, halogenation of this compound preferentially occurs at the positions ortho and para to the hydroxyl and methyl groups. pearson.comvedantu.com With excess halogen, polysubstitution can occur, leading to products where multiple hydrogens on the ring are replaced by halogen atoms. wikipedia.org The reaction rate for bromination of this compound in aqueous medium has been reported to be faster compared to ortho- and para-cresol. iosrjournals.org
Hydroxyl Group Reactivity and Modification Pathways
The hydroxyl (-OH) group in this compound is a key functional group that undergoes various reactions. The phenolic hydroxyl group is weakly acidic and can be deprotonated by bases to form the phenoxide ion. This phenoxide ion is a stronger nucleophile and is even more activating towards EAS than the neutral phenol (B47542). britannica.com
Reactions involving the hydroxyl group include:
Alkylation (O-alkylation): The hydroxyl group can react with alkylating agents (e.g., alkyl halides, sulfates, or alcohols) to form ethers (e.g., 3-methylanisole (B1663972) from methylation with methanol). This reaction is often catalyzed by acids or bases. semanticscholar.orgconicet.gov.ar While C-alkylation of the ring is a common pathway, O-alkylation can also occur, particularly under certain conditions and with specific catalysts. semanticscholar.orgconicet.gov.ar
Acylation: The hydroxyl group can react with acylating agents (e.g., acid chlorides or anhydrides) to form esters (e.g., m-methylphenyl acetate (B1210297) from reaction with acetyl chloride). This is a type of nucleophilic substitution at the carbonyl carbon, where the phenolic oxygen acts as the nucleophile. pearson.com
Oxidation: The hydroxyl group can undergo oxidation, leading to the formation of various products depending on the oxidizing agent and conditions. Phenols can be oxidized to quinones or undergo coupling reactions. britannica.com For example, oxidation of cresols can lead to the formation of methylcatechols, methylresorcinols, and methylhydroquinone. researchgate.net
Complexation: The hydroxyl group can participate in hydrogen bonding and complex formation with suitable molecules, which can be utilized for separation processes. tandfonline.com For instance, this compound can form complexes with hexamethylenetetramine through hydrogen bonding. tandfonline.com
Hydrodeoxygenation (HDO) Reaction Mechanisms
Hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived phenolic compounds like this compound into valuable hydrocarbons by removing oxygen. This reaction typically involves the cleavage of the carbon-oxygen bond and hydrogenation of the aromatic ring. The mechanism of this compound HDO is complex and highly dependent on the catalyst system and reaction conditions.
Two main pathways are generally considered for the catalytic HDO of phenolic compounds:
Direct Deoxygenation (DDO): This pathway involves the direct cleavage of the C-OH bond on the aromatic ring, typically leading to the formation of an aromatic hydrocarbon (e.g., toluene (B28343) from this compound). This route often requires catalysts with specific sites capable of activating and cleaving the strong C-O bond.
Hydrogenation/Dehydration (HYD): This pathway involves the initial hydrogenation of the aromatic ring, followed by dehydration of the resulting cyclic alcohol or ketone intermediate to form a cycloalkene, which is then further hydrogenated to a cycloalkane (e.g., methylcyclohexane (B89554) from this compound via methylcyclohexanone and methylcyclohexanol). rsc.orgcumbria.ac.uk This route is favored by catalysts with high hydrogenation activity.
Studies on this compound HDO have explored both pathways. On some catalysts, ring hydrogenation is the dominant initial step, followed by dehydration and further hydrogenation. rsc.orgcumbria.ac.ukaston.ac.uk On other catalysts, direct C-O bond hydrogenolysis is favored, leading to aromatic products. osti.govosti.gov The relative contribution of these pathways is strongly influenced by the catalyst properties, particularly the balance between metal (hydrogenation) and acid (dehydration/C-O cleavage) sites. aston.ac.ukresearchgate.net
Catalytic Systems and Active Sites
A wide range of catalytic systems have been investigated for the HDO of this compound, including supported metal catalysts, metal phosphides, and bimetallic catalysts. The active sites on these catalysts play a critical role in determining the reaction pathway and product selectivity.
Supported Metal Catalysts: Noble metals like Pt and Pd, as well as transition metals like Ni, supported on various materials (e.g., Al₂O₃, SiO₂, TiO₂, zeolites, carbon) are commonly used. rsc.orgcumbria.ac.ukaston.ac.ukresearchgate.netrsc.orgosti.gov
On Pt/γ-Al₂O₃, the deoxygenation of this compound proceeds through ring hydrogenation on Pt sites followed by dehydration of alcohol intermediates on the alumina (B75360) support, yielding toluene and methylcyclohexane. rsc.org
On Pt/SiO₂, a tautomerization route starting with this compound tautomerizing to an unstable ketone intermediate (3-methyl-3,5-cyclohexadienone) has been proposed, followed by hydrogenation and sequential reactions. cumbria.ac.uk
Pt/TiO₂ catalysts have shown enhanced deoxygenation activity and higher selectivity to toluene compared to Pt/C, suggesting that the TiO₂ support contributes to the reaction, possibly by promoting tautomerization and direct deoxygenation pathways. osti.gov
Ni-based catalysts, including Ni supported on silica (B1680970) or zeolites, are also studied. aston.ac.ukresearchgate.net Ni metal sites can promote both aromatic ring hydrogenation and C-O bond hydrogenolysis. researchgate.net
Metal Phosphides: Metal phosphides, such as Ni₂P, have shown promise for this compound HDO. aston.ac.ukresearchgate.net Ni₂P catalysts can exhibit high selectivity for the complete HDO to methylcyclohexane, with the reaction proceeding through a direct hydrogenation pathway and a methylcyclohexanol intermediate. aston.ac.uk The presence of both metal phosphide (B1233454) sites for hydrogenation and acid sites (from the support or P-OH groups) for dehydration is important for efficient HDO. aston.ac.ukresearchgate.net
Bimetallic Catalysts: Bimetallic catalysts, such as Pt-Ni and Pt-Co supported on Al₂O₃, have demonstrated improved HDO conversion and modified product distributions compared to monometallic catalysts. rsc.org The addition of a second metal can enhance hydrogenation activity and generate additional sites for alcohol dehydration. rsc.org WOx-decorated Pt catalysts have shown high activity and selectivity for the direct hydrogenolysis of the C-O bond in this compound, leading to high toluene selectivity. osti.govosti.govacs.org The WOx species are believed to provide oxygen vacancy or redox sites where the C-O bond cleavage occurs, with Pt stabilizing the WOx film and facilitating vacancy formation. osti.govosti.gov Ni-Mo bimetallic catalysts have also been explored, with Mo species potentially inhibiting undesirable side reactions like C-C hydrogenolysis while requiring both Ni and Mo for HDO activity. sci-hub.se
Here is a table summarizing some catalytic systems and their observed HDO pathways/products for this compound:
| Catalyst System | Support | Primary Pathway(s) | Major Product(s) | References |
| Pt | γ-Al₂O₃ | Hydrogenation followed by Dehydration | Toluene, Methylcyclohexane | rsc.org |
| Pt | SiO₂ | Tautomerization, Hydrogenation | Methylcyclohexanone, Methylcyclohexanol (on non-acidic support); Toluene (on acidic support) | cumbria.ac.uk |
| Pt | TiO₂ | Hydrogenation, Tautomerization, Direct Deoxygenation | Toluene, Methylcyclohexane | osti.gov |
| Ni₂P | h-ZSM-5 | Direct Hydrogenation, Dehydration | Methylcyclohexane | aston.ac.uk |
| Ni₂P | SiO₂ | Direct Hydrogenation | Methylcyclohexanol (lower HDO efficiency) | aston.ac.uk |
| Pt-Ni, Pt-Co | γ-Al₂O₃ | Enhanced Hydrogenation, Dehydration | Methylcyclohexane favored over Toluene (compared to Pt) | rsc.org |
| WOx-decorated Pt | Carbon, SBA-15 | Direct C-O Hydrogenolysis | Toluene | osti.govosti.govacs.org |
| Ni-Mo | SiO₂ | HDO requiring both Ni and Mo sites | Toluene (selective) | sci-hub.se |
C-O Bond Cleavage Pathways (Direct vs. Indirect)
The hydrodeoxygenation (HDO) of this compound involves the cleavage of the carbon-oxygen (C-O) bond to produce hydrocarbons, primarily toluene. This process can occur via different mechanistic pathways, predominantly categorized as direct or indirect C-O bond cleavage. The favored pathway is significantly influenced by the catalyst used, particularly the nature of the metal.
On metals with low oxophilicity, such as platinum (Pt) or palladium (Pd), the direct cleavage of the aromatic C-O bond is often not energetically favorable due to a high activation energy barrier. academie-sciences.frshareok.orgacs.orgacademie-sciences.fr For instance, density functional theory (DFT) calculations have shown an exceedingly high energy barrier of 242 kJ/mol for the direct dehydroxylation of this compound over a Pt(111) surface. academie-sciences.fracs.org In these cases, the HDO reaction typically proceeds via an indirect pathway, often involving tautomerization. academie-sciences.frshareok.orgacademie-sciences.frresearchgate.net This indirect route involves the tautomerization of this compound to its keto-enol isomer, followed by hydrogenation of the carbonyl group to an intermediate alcohol, and subsequent dehydration to form toluene. academie-sciences.fracs.orgacademie-sciences.fr
In contrast, on metals exhibiting higher oxophilicity, such as ruthenium (Ru) or rhodium (Rh), the direct C-O bond cleavage pathway becomes more plausible. academie-sciences.frshareok.orgacademie-sciences.fr On these surfaces, toluene can be obtained directly from this compound. academie-sciences.frshareok.orgacademie-sciences.fr The HDO activity has been shown to correlate directly with the metal oxophilicity, which is related to the position of the d-band center relative to the Fermi level. academie-sciences.frshareok.orgacademie-sciences.frresearchgate.net A lower activation energy for direct deoxygenation of this compound to toluene has been reported to correlate with the adsorption energy of oxygen over different metals. researchgate.netresearchgate.net As the metal oxophilicity decreases (e.g., from Fe to Pt), the energy barrier for direct deoxygenation increases linearly. researchgate.netresearchgate.net
Studies on Fe-based catalysts also propose a direct C-O bond cleavage mechanism for this compound HDO, with the addition of Pd facilitating the reaction pathway at the PdFe interface. pnnl.gov
Ring Hydrogenation and Deoxygenation Selectivity
The hydrodeoxygenation of this compound can lead to different product distributions depending on the catalyst and reaction conditions, primarily yielding either ring hydrogenation products (e.g., 3-methylcyclohexanone (B152366), 3-methylcyclohexanol (B165635), methylcyclohexane) or deoxygenation products (e.g., toluene). academie-sciences.fracademie-sciences.frresearchgate.net The selectivity towards ring hydrogenation versus deoxygenation is a critical aspect of this compound transformation.
Over Pt catalysts, ring hydrogenation to 3-methylcyclohexanone and 3-methylcyclohexanol is often the dominant pathway, particularly at lower temperatures and higher hydrogen pressures. acs.orgacademie-sciences.frosti.gov DFT calculations on Pt(111) surfaces support this, indicating that ring hydrogenation is the most energetically favorable pathway. osti.gov
Conversely, on Ru catalysts, deoxygenation to toluene and even C-C cleavage to lighter hydrocarbons can prevail. acs.org The deoxygenation path on Ru(0001) surfaces has been shown to have a lower energy barrier than ring hydrogenation, aligning with experimental observations of higher selectivity to toluene. acs.org
Bimetallic catalysts can also influence selectivity. For instance, Ni-Fe/SiO2 catalysts have shown a preference for toluene formation over methylcyclohexanone, suggesting that the presence of iron can suppress aromatic ring hydrogenation on Ni-based catalysts. doi.org Similarly, bimetallic Ni-Mo/SiO2 catalysts have demonstrated high selectivity for toluene production over a wide temperature range, with the surface decoration of Ni by reduced MoOx species being crucial for maximizing HDO and inhibiting hydrogenation and hydrogenolysis. acs.orgresearchgate.net
The acidity of the catalyst support also plays a significant role in determining selectivity, particularly in the conversion of hydrogenated intermediates. For example, a high density of acid sites on ZSM-5 catalysts is essential for the efficient dehydration of 3-methylcyclohexanone and 3-methylcyclohexanol to methylcyclohexane. aston.ac.ukrsc.org This highlights the importance of bifunctional catalysts possessing both metal sites for hydrogenation and acid sites for dehydration in achieving complete deoxygenation to cycloalkanes via the hydrogenation route. aston.ac.ukrsc.org
Influence of Catalyst Support and Metal-Support Interactions
The catalyst support and the interactions between the metal and the support significantly influence the activity and selectivity of this compound hydrodeoxygenation. Strong Metal-Support Interactions (SMSI) can profoundly alter the catalytic performance, particularly in systems involving reducible metal oxides. researchgate.netmdpi.comresearchgate.net
Reducible metal oxide supports, such as TiO2 and Nb2O5, can enhance deoxygenation activity. osti.govresearchgate.netresearchgate.nettandfonline.com For example, Pt/TiO2 catalysts have shown higher activity and selectivity to toluene compared to Pt/C, especially at higher temperatures, suggesting that contributions from the TiO2 support enhance deoxygenation. osti.gov Increasing the reduction temperature of Pt/TiO2 catalysts leads to an increased degree of SMSI, which in turn increases the number of perimeter sites at the Pt-TiO2 interface and oxygen vacancy sites in close proximity to Pt. researchgate.netresearchgate.net These interfacial sites are considered more active for deoxygenation than bare metal sites. researchgate.net
The type of support can also dictate the major product distribution. For instance, Ni/SiO2 catalysts primarily yield phenol and minor amounts of deoxygenation products, while Ni/TiO2 catalysts predominantly produce toluene via direct deoxygenation. mdpi.com This suggests that the combination of reducible TiO2 and Ni provides unique catalytic activity for the direct deoxygenation pathway. mdpi.com The TiOₓ overlayer formed on the Ni surface during SMSI can inhibit undesirable C-C hydrogenolysis activity on metallic Ni while the Ni-TiOₓ interfacial site enhances deoxygenation. mdpi.com
Nb2O5 supported metal catalysts are also effective for this compound HDO. Nb2O5 exhibits a strong phenol adsorption capacity and can reduce the activation energy for aromatic C-O cleavage. tandfonline.commdpi.com The synergistic interaction between the metal (e.g., Ru, Fe) and Nb2O5 enhances C-O bond cleavage while minimizing ring hydrogenation. mdpi.com The presence of oxygen vacancies on the support surface can also contribute to improved activity. mdpi.com
The size of the supported metal particles can also influence SMSI and catalytic performance. For Ni/TiO2 catalysts, increasing the Ni size can lead to stronger SMSI, with a thicker TiOₓ overlayer covering the Ni particles. mdpi.com This size-dependent SMSI affects the balance between deoxygenation and other reactions. mdpi.com
Oxidation and Reduction Chemistry of this compound
This compound undergoes various oxidation and reduction reactions, with hydrodeoxygenation being a prominent reduction pathway discussed in the previous sections.
Oxidation of this compound can occur through different processes, including catalytic wet peroxide oxidation (CWPO) and electrochemical degradation. In CWPO, catalysts such as sludge-derived carbon modified with acids can effectively degrade this compound. researchgate.netrsc.orgnih.gov Studies have identified reaction intermediates and proposed degradation pathways based on kinetic analysis and theoretical calculations. researchgate.netnih.gov For example, a proposed oxidation pathway in CWPO involves free-radical reactions. rsc.org The catalytic activity in CWPO can be influenced by factors such as the presence of iron species in the catalyst and the reaction conditions like temperature, pH, and H2O2 concentration. researchgate.netnih.gov
Electrochemical degradation is another method for this compound oxidation. The efficiency of electrochemical degradation is affected by parameters such as initial this compound concentration, current density, temperature, and pH. researchgate.net A possible degradation pathway for this compound during electrochemical treatment has also been proposed. researchgate.net
Atmospheric oxidation of this compound, initiated by reactions with hydroxyl radicals (OH), can lead to the formation of various products, including ring-opened products and methyl-catechol. copernicus.org Minor yields of p-benzoquinone have also been observed from the NO3-initiated oxidation of this compound. copernicus.org
In terms of reduction beyond HDO, this compound can be subject to electrochemical reduction processes, such as heterogeneous electro-Fenton, where it can be effectively removed. rsc.org The kinetics of this compound reduction in such systems have been studied, indicating that the reaction follows a pseudo-first-order kinetic equation. rsc.org
Polymerization and Condensation Reaction Pathways
This compound can participate in polymerization and condensation reactions, leading to the formation of larger molecules.
One notable area is the formation of novolac and resol resins through condensation reactions with formaldehyde (B43269). These reactions are typically catalyzed by acids or bases and involve the condensation of formaldehyde with the activated aromatic ring of this compound, leading to a cross-linked resin framework. worldresearchersassociations.com This process is fundamental in the production of phenolic resins.
Enzymatic oxidative polymerization of this compound has also been investigated, particularly using enzymes like horseradish peroxidase (HRP) in aqueous organic solvents. acs.orgacs.org This method offers a pathway to synthesize polyphenols without using toxic formaldehyde. acs.orgacs.org The self-association of this compound in the solvent significantly influences the polymerization reaction. acs.orgacs.org The formation of this compound clusters in solution can lead to high polymer yields, while hydration of these clusters can restrain polymerization. acs.orgacs.org The molecular weight of the resulting polymer has been shown to be remarkably dependent on the water content in the solvent mixture. acs.org
Furthermore, this compound can undergo condensation reactions such as hydroxyalkylation with compounds like cyclopentanone, catalyzed by solid acids. osti.gov This reaction involves the formation of cyclopentyl-substituted cresol (B1669610) compounds. osti.gov These C-C coupling reactions can be utilized to produce molecules in the molecular weight range suitable for transportation fuels, potentially followed by a hydrodeoxygenation step. osti.gov
Plasma-assisted polymerization of this compound has also been demonstrated as a method to create solid films or coatings on surfaces. researchgate.net This process involves converting liquid this compound precursor to a solid film using techniques like dielectric barrier discharge (DBD) plasma. researchgate.net Proposed mechanisms suggest the linking of this compound monomers through C-O-C bonding in the resulting polymer film. researchgate.net
Condensation reactions can also be undesirable side reactions in processes like hydrodeoxygenation, leading to the formation of heavier organics and potentially contributing to catalyst deactivation through coke formation. aston.ac.ukresearchgate.net
Advanced Analytical Techniques for M Cresol Characterization and Quantification
Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental for separating m-cresol (B1676322) from complex mixtures and its isomers before detection and quantification.
Gas Chromatography (GC) Applications
Gas chromatography is a widely used technique for the analysis of cresols, including this compound. It offers high separation efficiency, making it suitable for analyzing volatile and semi-volatile organic compounds like cresols. GC methods are employed for analyzing this compound in various matrices, including aqueous and non-aqueous samples, air sampling media, and biological fluids like blood and urine. nih.govnih.govresearchgate.net
A key challenge in the GC analysis of cresols is the separation of the three isomers (o-, m-, and p-cresol) due to their very similar physical properties, particularly the close boiling points of this compound and p-cresol (B1678582), which differ by only 0.5°C. google.com This can make their separation difficult using standard GC methods. google.com
To address this, specific stationary phases and column types have been developed and utilized. Capillary columns with stationary phases such as 5wt%-phenyl-95wt% methylpolysilicone, XE-60, CP-Cresol, and RP-DIIDP columns have shown good separation capabilities for cresol (B1669610) isomers. google.com For instance, an Elite Wax column has been used for the separation of o-, m-, and p-cresols in aquatic solutions. researchgate.net
Detection in GC is commonly achieved using Flame Ionization Detection (FID) or Mass Spectrometry (MS). researchgate.netirsst.qc.catandfonline.comnih.gov GC-FID methods have been developed for the analysis of cresol isomers in aquatic solutions using headspace solid-phase microextraction (HS-SPME). researchgate.net These methods have demonstrated detection limits of 0.96 µg/L for this compound and linearity within the range of 1.5 to 10.0 mg/L (R² = 0.997). researchgate.net The relative standard deviation (RSD) for these measurements was reported to be ≤ 5.9%. researchgate.net
Derivatization can also enhance the separation of cresol isomers by GC-MS. Silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can lead to the clean separation of all three isomeric cresols on a standard HP-5ms column, whereas without derivatization, this compound and p-cresol may appear as a single peak. wiley.com
Research findings highlight the application of GC-MS for quantifying cresols in samples like liquid smoke. A method employing liquid-liquid extraction with low-temperature purification (LLE-LTP) coupled with GC-MSD (Mass Selective Detection) in full scan mode was validated for quantifying cresol isomers in liquid smoke samples. tandfonline.comnih.gov This method achieved a limit of quantification (LOQ) of 0.5 mg/L for cresols, with recovery rates between 90% and 104% and RSD lower than 10%. tandfonline.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is a widely used technique for the quantitative analysis of this compound in various matrices, including pharmaceutical preparations. researchgate.netgoogle.comnih.govnih.gov HPLC offers advantages for compounds that are less volatile or thermally labile compared to those analyzed by GC.
RP-HPLC methods for this compound quantification often utilize C18 or phenyl columns. researchgate.netgoogle.comnih.gov The mobile phase typically consists of a mixture of aqueous buffer (sometimes with additives like trifluoroacetic acid) and an organic solvent such as methanol (B129727) or acetonitrile, often run under isocratic conditions. researchgate.netgoogle.comnih.gov UV detection is commonly employed, with reported detection wavelengths including 217 nm and 254 nm. researchgate.netgoogle.comnih.gov
Validation studies for RP-HPLC methods for this compound quantification have demonstrated good analytical performance. A method developed for quantifying this compound in parathyroid hormone formulations using a Jupiter RP C-18 column and UV detection at 217 nm showed linearity over the concentration range of 75-120 µg/mL with a correlation coefficient of 0.99. nih.govnih.gov Accuracy was evaluated through recovery studies, yielding results between 98% and 102% with an RSD below 1.0%. nih.gov Precision, assessed through intra- and inter-day replicate injections, showed components of within- and between-batch variances below 2% and 3%, respectively. nih.gov
Ultra-high liquid chromatography (UPLC), a type of HPLC, using a phenyl column has also been applied for the separation and detection of this compound and p-cresol, achieving complete separation and quick, accurate quantification for quality control purposes. google.com A UPLC method showed linearity for this compound with a correlation coefficient of 0.9999, and precision with a relative standard deviation of 1.05%. google.com Accuracy experiments showed an average recovery rate of 99.47% for added this compound. google.com
Table 1: Summary of Quantitative HPLC Method Performance for this compound
| Parameter | Concentration Range | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ | Reference |
| Quantification in PTH | 75-120 µg/mL | 0.99 | 98-102 | <1.0 (Accuracy) | Not required | nih.govnih.gov |
| Quantification in Resin Synthesis Waste Liquid | Not specified (Linear equation provided) | 0.9999 | 99.47 (Average) | 1.05 | Not specified | google.com |
| Simultaneous determination with Insulin (B600854) Detemir | 80-120% of assay concentration | Not specified | 99-102.8 | <1.2 (Overall) | 30.2 µg/mL |
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable information about the structure, functional groups, and interactions of this compound.
Raman Spectroscopy for Isomer Analysis
Raman spectroscopy is a powerful vibrational spectroscopic technique that can be used for both qualitative and quantitative analysis of this compound and its isomers. iucr.orgresearchgate.nettandfonline.compsu.edu It is particularly useful for distinguishing between the structurally similar cresol isomers due to their distinct vibrational modes and characteristic Raman peaks. researchgate.nettandfonline.compsu.edu
Studies have utilized Raman spectroscopy for the qualitative and quantitative analysis of this compound and p-cresol in industrial cresol mixtures. researchgate.netpsu.edu Characteristic peaks associated with the deformation vibration of the bencycloquidium ring are selected for analysis, such as the peak at 732 cm⁻¹ for this compound and 841 cm⁻¹ for p-cresol. researchgate.net Quantitative analysis can be performed by establishing a relationship between the molar proportion and the comparative intensity of the characteristic Raman peaks of the isomers. psu.edu Experimental results have shown that the quantitative analysis of m-/p-cresol using Raman spectroscopy is consistent with results obtained by GC analysis. researchgate.net
Raman spectroscopy can also be applied for in-situ monitoring of processes involving cresols, such as the formation of cocrystals between cresol isomers and other compounds like hexamethylenetetramine. iucr.orgtandfonline.com The appearance of new Raman bands and shifts in existing bands can indicate the formation of new substances and the presence of interactions like hydrogen bonding. tandfonline.com
Mass Spectrometry (MS) for Identification and Elucidation
Mass Spectrometry (MS) is an essential tool for the identification, structural elucidation, and quantification of this compound, often coupled with chromatographic separation techniques like GC or HPLC. irsst.qc.catandfonline.comnih.govwiley.comgoogle.comresearchgate.netnist.govhmdb.camassbank.eunist.gov
GC-MS is a common hyphenated technique where GC separates the components of a mixture, and MS provides mass spectral data for identification. irsst.qc.catandfonline.comnih.govwiley.com Electron Ionization (EI) is a typical ionization method used in GC-MS for cresols. wiley.comnist.govmassbank.eu The EI mass spectrum of this compound shows a molecular ion peak at m/z 108, corresponding to its molecular weight. nist.govmassbank.eu Characteristic fragmentation patterns can aid in identification. For instance, the silylated derivative of this compound (this compound, TMS derivative) has a molecular weight of 180.3189 and exhibits a base peak at m/z 165 in its EI mass spectrum. wiley.comnist.gov Differences in fragmentation patterns can even help differentiate silylated cresol isomers. wiley.com
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) offers high sensitivity and selectivity and is used for cresol analysis in complex matrices. irsst.qc.ca For example, LC-MS/MS with multiple reaction monitoring (MRM) mode has been developed for the quantification of o-cresol (B1677501) in hydrolyzed human urine to assess toluene (B28343) exposure. irsst.qc.ca While this study focused on o-cresol, the principle is applicable to this compound, especially given the need for chromatographic selectivity when dealing with isobaric isomers like p-cresol. irsst.qc.ca
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy (particularly Fourier Transform Infrared, FT-IR) are valuable techniques for the structural characterization and verification of this compound. iucr.orgtandfonline.comresearchgate.nethmdb.cahmdb.canp-mrd.orgipl.ptacs.orgdrugbank.comchemicalbook.comspectrabase.comnist.gov
NMR spectroscopy provides detailed information about the hydrogen and carbon atoms within the this compound molecule, allowing for confirmation of its structure and purity. ¹H NMR spectra of this compound are available and show characteristic signals corresponding to the methyl group protons and the aromatic ring protons. hmdb.canp-mrd.orgdrugbank.com NMR spectroscopy has also been applied in studies investigating the behavior of polymers in this compound solutions, such as the use of rheo-NMR to characterize the velocity profile of poly(γ-benzyl-L-glutamate) in this compound. ipl.pt FT-IR spectroscopy is used to identify the functional groups present in this compound and to study intermolecular interactions. iucr.orgtandfonline.comresearchgate.nethmdb.caacs.orgspectrabase.comnist.gov The IR spectrum of this compound shows characteristic absorption bands, including those corresponding to the O-H stretching vibration and C-H stretching vibrations in the aromatic ring and methyl group. researchgate.netchemicalbook.comspectrabase.comnist.gov FT-IR is particularly useful for confirming the formation of hydrogen bonds involving the hydroxyl group of this compound, which can be observed as shifts in the O-H stretching frequency. tandfonline.comresearchgate.netacs.org For instance, the broad O-H stretching frequency of pure this compound around 3350 cm⁻¹ can shift to higher or lower wavenumbers upon hydrogen bonding with other molecules. researchgate.net FT-IR and Raman spectroscopy are considered complementary techniques for the analysis of organic structures. tandfonline.com
Table 2: Spectroscopic Techniques for this compound Characterization
| Technique | Primary Application | Key Information Provided | Examples of Findings | References |
| Raman Spectroscopy | Isomer analysis, Qualitative & Quantitative Analysis | Vibrational modes, Characteristic peaks | Differentiation of cresol isomers, Quantitative analysis of mixtures, In-situ monitoring | iucr.orgresearchgate.nettandfonline.compsu.edu |
| Mass Spectrometry | Identification, Elucidation, Quantification | Molecular weight, Fragmentation patterns, Isotopic information | Confirmation of molecular formula, Identification in complex mixtures, Isomer differentiation (with derivatization) | irsst.qc.catandfonline.comnih.govwiley.comgoogle.comresearchgate.netnist.govhmdb.camassbank.eunist.gov |
| NMR Spectroscopy | Structural characterization, Verification | Chemical shifts, Coupling constants, Integration | Confirmation of molecular structure, Analysis of solutions | iucr.orghmdb.canp-mrd.orgipl.ptacs.orgdrugbank.com |
| IR Spectroscopy | Functional group identification, Interaction studies | Vibrational frequencies of functional groups | Identification of O-H and C-H bonds, Confirmation of hydrogen bonding | iucr.orgtandfonline.comresearchgate.nethmdb.caacs.orgchemicalbook.comspectrabase.comnist.gov |
UV-Vis Spectroscopy for Detection and Monitoring
Ultraviolet-visible (UV-Vis) spectroscopy is a widely used technique for the detection and monitoring of this compound, particularly in solutions. This method relies on the absorption of UV or visible light by the this compound molecule, which occurs due to electronic transitions within its structure.
Studies have shown that pure this compound exhibits a maximum absorption peak in the UV region. One investigation identified the maximum absorption peak of pure this compound at 282 nm researchgate.net. Another study analyzing the absorption spectrum of meta-cresol vapor in the near ultra-violet region (2580-2810 Å, equivalent to 258-281 nm) identified several distinct bands ias.ac.in. UV-Vis spectroscopy has been applied in diverse contexts involving this compound, such as analyzing the dispersion state of carbon nanotubes in this compound mdpi.comnih.gov. Furthermore, UV-Vis detection is commonly integrated into chromatographic methods like High-Performance Liquid Chromatography (HPLC) for the analysis of cresols and phenol (B47542) cdc.govnih.gov.
While UV-Vis spectroscopy is valuable for its simplicity and directness, its selectivity can be limited in complex samples containing other UV-absorbing compounds.
Electrochemical and Sensor-Based Detection Methodologies
Electrochemical methods and sensors offer sensitive and often rapid alternatives for this compound detection and quantification. These techniques typically involve measuring electrical signals (such as current or potential) resulting from the oxidation or reduction of this compound at an electrode surface.
Electrochemical techniques are considered a promising approach for detecting cresols, including this compound, particularly when they are products of reactions like the alkaline hydrolysis of non-electroactive compounds auburn.edu. Amperometric techniques are utilized for the detection of these electroactive cresol products auburn.edu.
Specific electrochemical sensors have been developed or explored in the context of this compound. For instance, a preanodized graphite (B72142) electrode has been demonstrated as an effective electrochemical sensor for the differential pulse voltammetry (DPV) detection of mono-phenolic preservatives, including meta-cresol, in formulations like insulin rsc.org. This method successfully detected meta-cresol in a pH 7 phosphate (B84403) buffer solution rsc.org. While some research involves sensors utilizing this compound-based polymers for detecting other substances, such as lead ions researchgate.netingentaconnect.com, this highlights the electrochemical activity associated with this compound derived materials. Potentiometric sensors are noted for their simplicity, high selectivity, and low cost, making them suitable for field use, while voltammetric sensors are generally more sensitive and faster auburn.edu. Techniques like cyclic voltammetry can provide insights into the redox potentials of electroactive compounds like cresols auburn.edu.
Sample Preparation and Matrix Effects in Complex Chemical Systems
Effective sample preparation is a critical step in the analytical workflow for this compound, especially when dealing with complex matrices. The choice of sample preparation method depends heavily on the sample matrix and the subsequent analytical technique.
Various sample preparation strategies have been employed for this compound analysis in different matrices. For determining phenol, this compound, and o-Cresol in transformer oil by HPLC, liquid-liquid extraction has been utilized researchgate.net. When analyzing cresols and phenol in air samples using gas chromatography (GC), samples collected on silica (B1680970) gel tubes are typically desorbed with methanol cdc.gov. For the GC/MS quantification of urinary phenol, o-, and this compound, the process involves enzymatic hydrolysis to cleave conjugates, followed by liquid-liquid extraction using toluene and subsequent derivatization nih.gov. In UV spectrophotometric methods for cresol isomers, sample preparation may involve dissolving the sample in a basic solution like NaOH and diluting with methanol pjps.pk. For HPLC quantification of meta-cresol in pharmaceutical formulations, samples and standards are prepared by dissolving in the mobile phase or formulation buffer nih.gov.
Strategies to mitigate matrix effects include reducing the presence of interfering components through optimized sample preparation or compensating for their influence using appropriate calibration methodologies researchgate.net. Matrix-matched calibration, where calibration standards are prepared in a matrix similar to the samples, is one such approach, although it can potentially lead to the accumulation of nonvolatile matrix components in chromatographic systems over time researchgate.net. Research also suggests that the extent of the matrix effect can be predicted based on the molecular properties of the analyte, such as polarity and volume researchgate.net.
Environmental Transformation and Remediation Chemistry of M Cresol
Abiotic Degradation Mechanisms in Natural Systems
Abiotic processes, which occur without the involvement of living organisms, play a role in the breakdown of m-cresol (B1676322) in the environment. These mechanisms include photochemical reactions and, to a lesser extent, hydrolytic transformations.
Photochemical Oxidation Pathways (e.g., Hydroxyl Radical Reactions)
Photochemical oxidation is a significant abiotic degradation pathway for this compound, particularly in the atmosphere and surface waters exposed to sunlight. The reaction with photochemically produced hydroxyl radicals (•OH) is a primary removal mechanism in the gas phase. canada.canih.govcdc.gov The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been measured, indicating a relatively rapid reaction. nih.gov For instance, a rate constant of 5.88 x 10⁻¹¹ cm³/molecule-sec at 21°C has been reported, which corresponds to an atmospheric half-life of approximately 6 hours, assuming a typical atmospheric hydroxyl radical concentration. nih.gov
In aqueous systems, this compound can also undergo photochemical reactions. Studies have investigated the photochemical reaction of this compound in the presence of •OH precursors like hydrogen peroxide (H₂O₂), nitrite (B80452) (NO₂⁻), and nitrate (B79036) (NO₃⁻) in both aqueous solutions and ice. researchgate.net These precursors can accelerate the photoconversion of this compound. researchgate.net Photochemical reactions of this compound have been observed to follow first-order kinetics. researchgate.net Identified photoproducts suggest that hydroxylation and nitration reactions occur. researchgate.net
While reaction with hydroxyl radicals is a key pathway, other photo-oxidants such as peroxy radicals and singlet oxygen can also contribute to the degradation of phenols like this compound in surface waters exposed to sunlight, with reported half-lives on the order of 13 days. nih.gov
Hydrolytic Transformation Pathways
Hydrolytic transformation, or hydrolysis, is generally not expected to be a significant degradation pathway for this compound in the environment. This is due to the absence of functional groups in the this compound molecule that are susceptible to hydrolysis under typical environmental conditions. nih.gov
Biotic Transformation Mechanisms
Microbial activity is a dominant factor in the environmental transformation of this compound, particularly in soil and water. cdc.gov Microorganisms can degrade this compound through various metabolic pathways under both aerobic and anaerobic conditions. researchgate.net
Microbial Degradation Pathways (e.g., Meta Cleavage Pathway, Gentisate Pathway)
Aerobic microbial degradation of this compound primarily proceeds through hydroxylation reactions that lead to the formation of dihydroxyaromatic intermediates, such as catechols or gentisates. nih.govresearchgate.net These intermediates then undergo ring cleavage, typically via the meta or gentisate pathways. ethz.chenvipath.orgnih.gov
Meta Cleavage Pathway: When this compound is the sole carbon source, some Pseudomonas putida strains metabolize it via the meta cleavage pathway. ethz.chenvipath.orgnih.gov This pathway involves the formation of 3-methylcatechol (B131232) as an intermediate, followed by ring fission catalyzed by catechol 2,3-dioxygenase. ethz.chnih.govresearchgate.netsci-hub.se The products of meta cleavage are then further metabolized into compounds that can enter central metabolic routes like the Krebs cycle. researchgate.net Other microorganisms, such as Pseudomonas picketti, also degrade this compound via 3-methylcatechol and the meta pathway. ethz.chenvipath.org Alcaligenes eutrophus has also been shown to degrade this compound via catechol meta-cleavage pathways, with evidence suggesting the involvement of isofunctional enzymes at several steps. asm.org
Gentisate Pathway: Alternatively, some bacteria can degrade this compound via the gentisate pathway. ethz.chenvipath.orgnih.gov This pathway has been observed in Pseudomonas putida when grown on substrates like 3,5-xylenol. ethz.chenvipath.orgnih.gov In this route, this compound is oxidized to 3-hydroxybenzoate, which is then hydroxylated to form gentisate (2,5-dihydroxybenzoate), the substrate for ring fission by gentisate oxygenase. nih.govasm.org Pseudomonas alcaligenes has also been shown to degrade this compound via the gentisate pathway, with evidence for isofunctional enzymes involved in steps such as the hydroxylation of 3-hydroxybenzoate and gentisate ring cleavage. nih.gov
A recent study also reported a potential third aerobic biodegradation pathway for this compound in Citrobacter farmeri SC01, involving intermediates typical of the ortho-cleavage pathway, such as 3-hydroxybenzoic acid, cis,cis-muconate, and muconolactone. researchgate.net This pathway involves catechol 1,2-dioxygenase, which cleaves the aromatic ring to produce cis-cis muconate. researchgate.net
The rate of aerobic biodegradation of this compound can be high. canada.ca For example, this compound is readily biodegradable, with degradation rates exceeding 90% in 28 days under oxygen depletion conditions. carlroth.com
Anaerobic Biotransformation Mechanisms
Anaerobic biodegradation of this compound can occur in environments lacking oxygen, such as some sediments and groundwater aquifers. nih.govresearchgate.net This process is generally slower than aerobic degradation but is crucial for the complete removal of this compound in anoxic zones. canada.ca Anaerobic degradation of this compound has been observed under sulfate-reducing and nitrate-reducing conditions. asm.org
Several mechanisms for the initial step of anaerobic this compound degradation have been proposed:
Methyl Group Oxidation: In sulfate-reducing bacteria like Desulfotomaculum sp. strain Groll, this compound appears to be metabolized via a methyl group oxidation pathway. nih.govcdnsciencepub.com This involves the oxidation of the methyl group to form intermediates such as 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid, which can then be further degraded, potentially converging on benzoate. nih.govcdnsciencepub.com
Para-Carboxylation: Some studies, particularly with methanogenic and sulfidogenic consortia, have suggested that anaerobic this compound degradation can be initiated by a para-carboxylation reaction, yielding 4-hydroxy-2-methylbenzoate. asm.orgd-nb.info
Addition to Fumarate: In Desulfobacterium cetonicum, an anaerobic sulfate-reducing bacterium, this compound degradation is initiated by the addition of the methyl group to fumarate, forming 3-hydroxybenzylsuccinate. d-nb.infouni-konstanz.de This is analogous to the initial step in the anaerobic degradation of toluene (B28343). d-nb.infouni-konstanz.de 3-Hydroxybenzylsuccinate is then degraded via CoA thioesterification and oxidation to 3-hydroxybenzoyl-CoA. d-nb.infouni-konstanz.de
Anaerobic biodegradation of this compound can lead to its complete mineralization. asm.org For instance, studies with sulfate-reducing bacterial enrichments have shown stoichiometry consistent with the complete mineralization of this compound. asm.org Under methanogenic conditions, this compound can be converted to methane. nih.gov
Enzymatic Pathways and Key Intermediates
Microbial degradation of this compound involves a series of enzymatic reactions. Key enzymes catalyze specific steps in the degradation pathways.
In the meta cleavage pathway, key enzymes include:
Phenol (B47542) hydroxylase: Catalyzes the initial hydroxylation of this compound to form 3-methylcatechol. researchgate.net
Catechol 2,3-dioxygenase: Catalyzes the meta cleavage of 3-methylcatechol. ethz.chnih.govresearchgate.netsci-hub.se
Enzymes for further metabolism of the ring fission products, such as 2-hydroxymuconic semialdehyde dehydrogenase and hydrolase. nih.gov
In the gentisate pathway, key enzymes include:
Enzymes that convert this compound to 3-hydroxybenzoate. nih.gov
3-hydroxybenzoate 6-hydroxylase: Catalyzes the hydroxylation of 3-hydroxybenzoate to gentisate. asm.orgnih.govresearchgate.net
Gentisate 1,2-dioxygenase: Catalyzes the ring cleavage of gentisate. nih.govasm.orgnih.gov
In anaerobic pathways, enzymes initiating the degradation can include those involved in methyl group oxidation or the addition of fumarate. For example, in Desulfobacterium cetonicum, an enzyme catalyzes the formation of 3-hydroxybenzylsuccinate from this compound and fumarate. d-nb.infouni-konstanz.de Subsequent steps involve enzymes for CoA thioesterification and oxidation. d-nb.infouni-konstanz.de
The specific enzymatic machinery expressed by a microorganism can depend on the growth substrate. nih.gov For example, Pseudomonas putida grown on this compound induces enzymes for the meta cleavage pathway, while the same strain grown on 3,5-xylenol induces enzymes for the gentisate pathway, even for this compound degradation. nih.gov
Research findings highlight the complexity of this compound degradation pathways and the diversity of microorganisms capable of transforming this compound. Studies involving enzyme assays and the identification of intermediates have provided detailed insights into the biochemical steps involved in both aerobic and anaerobic degradation. nih.govasm.orgnih.govcdnsciencepub.comd-nb.infouni-konstanz.de
Industrial and Advanced Chemical Applications of M Cresol As a Precursor
m-Cresol (B1676322) in Fine Chemical and Pharmaceutical Intermediate Synthesis
This compound is a key starting material in the synthesis of numerous fine chemicals and pharmaceutical intermediates. wikipedia.orgnih.govnih.gov Its reactive nature allows for various chemical transformations to build more complex molecules.
Precursor to Agrochemicals (e.g., Fenitrothion)
This compound is utilized in the production of certain agrochemicals, including the organophosphate insecticide fenitrothion (B1672510). wikipedia.org Fenitrothion, known chemically as O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate, is synthesized using 3-methyl-4-nitrophenol (B363926) as a critical intermediate, which is derived from this compound through a nitration process. This nitration of this compound can be achieved using nitrating agents like ferric nitrate (B79036), often in the presence of catalysts and solvents that can influence the selectivity of the reaction towards the desired para isomer.
Synthesis of Fragrance Compounds (e.g., Menthol (B31143), Thymol)
This compound plays an important role in the synthesis of fragrance compounds, notably menthol and thymol (B1683141). nih.govnih.gov Thymol, an important synthetic chemical, is synthesized from this compound through alkylation with propylene (B89431) or another isopropylating agent. thedtic.gov.zagoogle.com This process often involves heterogeneous catalysts, such as wide and medium-pored zeolites, which can influence reaction conditions and selectivity. google.com Thymol then serves as a starting material for the production of menthol. thedtic.gov.za Menthol, particularly L-(-)-menthol, is a highly valued flavor and fragrance chemical used extensively in various products. libretexts.orgfishersci.ie The synthesis of menthol from thymol typically involves catalytic hydrogenation, which yields a mixture of menthol stereoisomers. libretexts.org
Pharmaceutical Precursors (e.g., Crisaborole)
This compound is also a precursor in the synthesis of pharmaceutical compounds. abchemicalindustries.com An example is Crisaborole, a nonsteroidal topical medication used for the treatment of mild-to-moderate atopic dermatitis. mims.comwikiwand.comnih.gov While the detailed synthesis pathway from this compound to Crisaborole is complex and involves multiple steps, this compound or a derivative thereof serves as a foundational building block for the more intricate structure of Crisaborole. Crisaborole is characterized by a benzoxaborole structure. wikiwand.comnih.gov
Role in Polymer and Materials Science Research
This compound is valuable in polymer and materials science, both as a direct component and as an intermediate for polymer additives.
As a Monomer or Building Block for Resins and Plastics
This compound is employed in the preparation of synthetic resins, such as phenol-formaldehyde resins. fishersci.nochemicalbook.com These resins are formed by the reaction of phenols, including this compound, with aldehydes like formaldehyde (B43269). chemicalbook.com this compound acts as a monomer or building block, contributing to the polymeric structure of these materials. carlroth.com Phenolic resins derived from this compound have various applications, including as food-contact surfaces in molded articles. chemicalbook.com
Incorporation into Advanced Materials (e.g., Nylons, Plasticizers)
Beyond traditional resins, this compound is incorporated into the production of advanced materials, including its use in the context of polymers like polyaniline and as a precursor for plasticizers. wikipedia.orgwikidata.org this compound can be used as a solvent for polymers such as polyaniline, facilitating the formation of films with enhanced conductivity, a phenomenon known as secondary doping. wikipedia.orglaboratoriumdiscounter.nl Furthermore, this compound can be a precursor for plasticizers, which are additives used to increase the flexibility and workability of plastics. made-in-china.com Although not directly a monomer for nylon, its derivatives or related compounds might find use in the broader field of polymer additives or specialized nylon formulations.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 342 fishersci.cabmrb.iouni.lu |
| Fenitrothion | 31200 nih.govwikipedia.orgherts.ac.ukfishersci.nomade-in-china.com |
| Menthol | 16666 (L-(-)-Menthol) fishersci.ieatamanchemicals.commpg.denih.gov, 6566020 (DL-Menthol) fishersci.at |
| Thymol | 6989 wikidata.orgfishersci.cafishersci.canih.gov |
| Crisaborole | 44591583 mims.comwikiwand.comnih.govuni.luguidetopharmacology.org |
| Formaldehyde | 506 chemicalbook.com |
| Propylene | 8254 google.com |
| Polyaniline | 24842 |
Data Table: Synthesis of Thymol from this compound
| Reactants | Product | Catalyst Type | Notes | Source |
| This compound, Propene | Thymol | Zeolites | Wide and medium-pored zeolites used. | google.com |
| This compound, Isopropyl alcohol | Thymol | Brønsted-acidic Nafion SAC-13 | Via Fries-type rearrangement. | researchgate.net |
Data Table: Nitration of this compound in Fenitrothion Synthesis
| Starting Material | Nitrating Agent | Catalyst/Solvent | Intermediate | Notes | Source |
| This compound | Ferric nitrate | Triethyl ammonium (B1175870) nitrate (ionic liquid) | 3-methyl-4-nitrophenol | Sonochemical assistance, favors para selectivity, ionic liquid recyclable. |
Catalytic Applications Involving this compound or its Derivatives
Catalysis plays a significant role in transforming this compound into valuable products or in degradation processes where this compound is the target molecule.
Heterogeneous Catalysis in this compound Transformations
Heterogeneous catalysis, involving catalysts in a different phase from the reactants, is frequently employed in reactions involving this compound. These processes often focus on the conversion of this compound into other useful aromatic compounds or its degradation for environmental remediation.
One significant application is the hydrodeoxygenation (HDO) of this compound, a process relevant to the upgrading of bio-oil, which contains phenolic compounds like this compound. Studies have investigated various heterogeneous catalysts for this reaction, aiming to selectively cleave carbon-oxygen bonds while preserving the aromatic ring. For instance, supported molybdenum oxide catalysts, such as MoO₃/ZrO₂ and MoO₃/TiO₂, have shown effectiveness in the vapor-phase HDO of this compound, yielding toluene (B28343) with high selectivity at moderate to high conversions capes.gov.br. Research indicates that the support material plays a crucial role in stabilizing the active sites and influencing catalytic performance capes.gov.br.
Platinum-based heterogeneous catalysts, specifically Pt/γ-Al₂O₃, have also been explored for the deoxygenation of this compound under low hydrogen pressure. This process involves hydrogenation on the metal sites followed by dehydration conicet.gov.ar. The catalytic activity and selectivity to deoxygenated products like toluene are influenced by operative variables and the bifunctional nature of the catalyst, where metal sites facilitate hydrogenation and acid sites on the support can promote dehydration and hydrocracking reactions conicet.gov.ar.
The alkylation of this compound with alcohols or alkenes using heterogeneous acid catalysts is another important transformation. This reaction is used to synthesize alkylphenols, which are valuable intermediates. Strong acid resin catalysts have been studied for the solvent-free alkylation of this compound with isopropyl alcohol, demonstrating that reaction parameters like catalyst amount, reactant mole ratio, temperature, and reaction time significantly impact reactivity and selectivity semanticscholar.org. Zeolites with specific pore diameters (≥ 5 Å) have also proven effective as heterogeneous catalysts for the gas-phase alkylation of this compound with propene to produce thymol google.com.
Furthermore, heterogeneous electro-Fenton processes utilizing iron-loaded activated carbon (Fe-AC) have been investigated for the degradation of this compound in wastewater treatment. This method involves both adsorption of this compound onto the activated carbon and subsequent oxidation catalyzed by the supported iron. This approach has demonstrated high this compound removal efficiency and total organic carbon (TOC) reduction rsc.orgrsc.org.
Research findings highlight the importance of catalyst composition, support material, and reaction conditions in controlling the activity, selectivity, and stability of heterogeneous catalysts in this compound transformations.
| Catalyst Type | Reaction | Key Product(s) | Notes | Source |
| Supported MoO₃ (e.g., ZrO₂, TiO₂) | Hydrodeoxygenation of this compound | Toluene | Vapor-phase, selective C-O cleavage. capes.gov.br | capes.gov.br |
| Pt/γ-Al₂O₃ | Deoxygenation of this compound | Toluene | Low H₂ pressure, involves hydrogenation and dehydration. conicet.gov.ar | conicet.gov.ar |
| Strong acid resin | Alkylation of this compound with Isopropyl Alcohol | Alkylphenols | Solvent-free, selectivity influenced by reaction parameters. semanticscholar.org | semanticscholar.org |
| Zeolites (pore size ≥ 5 Å) | Alkylation of this compound with Propene | Thymol | Gas-phase. google.com | google.com |
| Fe-loaded Activated Carbon | Electro-Fenton degradation of this compound | Degradation products | Wastewater treatment, involves adsorption and oxidation. rsc.orgrsc.org | rsc.orgrsc.org |
Homogeneous Catalysis
While heterogeneous catalysis is prevalent for many industrial processes involving this compound due to easier separation and regeneration, homogeneous catalysis also plays a role, although often facing challenges related to catalyst recovery and potential secondary contamination royalsocietypublishing.org. Homogeneous catalysts are typically in the same phase as the reactants.
One area where homogeneous catalysis can be relevant is in specific transformations of this compound derivatives or in reactions where high selectivity under milder conditions is required. For instance, some alkylation reactions of phenols, including cresols, can be carried out using homogeneous acid or Lewis acid catalysts semanticscholar.org. However, these can lead to issues such as equipment corrosion and environmental concerns semanticscholar.org.
The Fenton process, a homogeneous oxidation method utilizing iron ions and hydrogen peroxide, has been used for the degradation of this compound in aqueous solutions royalsocietypublishing.org. While effective for rapid removal, its drawbacks include a limited effective pH range and difficulties in catalyst separation and regeneration, which are overcome by heterogeneous alternatives royalsocietypublishing.org.
Research into homogeneous catalysis involving this compound continues, particularly in the development of new catalyst systems that offer improved activity, selectivity, and easier separation from the reaction mixture. However, compared to the extensive literature on heterogeneous catalysis for this compound transformations, homogeneous catalytic applications are less widely reported for large-scale industrial processes, primarily due to the practical challenges associated with catalyst recovery and environmental considerations.
Specialty Chemical Manufacturing Processes (e.g., antioxidants, dyes)
This compound is a key intermediate in the manufacturing of a variety of specialty chemicals, including antioxidants and dyes.
Antioxidants derived from this compound are widely used to prevent oxidation in various products. A prominent example is the synthesis of butylated hydroxytoluene (BHT), also known as 2,6-Di-tert-butyl-4-methylphenol. BHT is synthesized through the alkylation of p-cresol (B1678582), an isomer of this compound, but this compound itself is a precursor to other important antioxidants solubilityofthings.comsanjaychemindia.comfishersci.atfishersci.secenmed.comncats.ionih.gov. The production of synthetic vitamin E also utilizes this compound as a starting material, specifically in the synthesis of 2,4,6-Trimethylphenol, which is then processed into Trimethylhydroquinone, a crucial raw material for Vitamin E production sanjaychemindia.comhdinresearch.com.
This compound is also employed in the synthesis of various dyes and pigments. It serves as an intermediate in the production of azo dyes and anthraquinone (B42736) disperse dyes, which are used for coloring synthetic fibers hdinresearch.com. 4-Amino-m-cresol, a derivative of this compound, is a key intermediate in the synthesis of azo and other types of dyes used in the textile and colorant industries, as well as in the production of pigments for plastics and coatings cosmetihub.comgoogle.com. This compound Purple, a sulfonephthalein indicator dye, is synthesized from this compound and is used in spectrophotometric pH measurements fishersci.atgoa-on.org.
In addition to antioxidants and dyes, this compound is a precursor for other specialty chemicals, including:
Fragrances and Flavors: this compound is used in the synthesis of thymol, which is further processed into menthol, a widely used flavoring and fragrance compound sanjaychemindia.comncats.ionih.govhdinresearch.comnih.gov.
Agrochemicals: this compound is an intermediate in the production of various herbicides and insecticides, including pyrethroid insecticides sanjaychemindia.comncats.ionih.govhdinresearch.comepa.gov. Examples include fenitrothion and fenthion (B1672539) nih.gov.
Plasticizers and Resins: this compound is used in the manufacturing of plasticizers, such as tricresyl phosphate (B84403), and in the modification of phenolic resins ncats.ionih.govwikipedia.orgnih.govwikipedia.orguni.lu.
The versatility of this compound as a precursor contributes significantly to the production of a wide array of specialty chemicals across different industries.
| Specialty Chemical Class | Examples | Role of this compound | Source |
| Antioxidants | Butylated Hydroxytoluene (BHT), Synthetic Vitamin E | Precursor for BHT (via isomer), intermediate for Vitamin E synthesis. solubilityofthings.comsanjaychemindia.comhdinresearch.com | solubilityofthings.comsanjaychemindia.comhdinresearch.com |
| Dyes and Pigments | Azo dyes, Anthraquinone disperse dyes, 4-Amino-m-cresol, this compound Purple | Intermediate in synthesis of various dyes and pigments. hdinresearch.comcosmetihub.comgoogle.com | hdinresearch.comcosmetihub.comgoogle.com |
| Fragrances and Flavors | Thymol, Menthol | Precursor for Thymol, which is converted to Menthol. sanjaychemindia.comncats.ionih.govhdinresearch.comnih.gov | sanjaychemindia.comncats.ionih.govhdinresearch.comnih.gov |
| Agrochemicals | Herbicides, Insecticides (Pyrethroids, Fenitrothion, Fenthion) | Intermediate in synthesis. sanjaychemindia.comncats.ionih.govhdinresearch.comepa.gov | sanjaychemindia.comncats.ionih.govhdinresearch.comepa.gov |
| Plasticizers and Resins | Tricresyl phosphate, Modified phenolic resins | Used in manufacturing. ncats.ionih.govwikipedia.orgnih.govwikipedia.orguni.lu | ncats.ionih.govwikipedia.orgnih.govwikipedia.orguni.lu |
Computational and Theoretical Studies of M Cresol
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure and properties of molecules like m-cresol (B1676322). These calculations can predict various molecular parameters and provide a theoretical basis for experimental observations.
Density Functional Theory (DFT) Applications
DFT is widely applied to study this compound, providing insights into its structural parameters, vibrational frequencies, and electronic absorption spectra. biointerfaceresearch.com DFT calculations have been used to determine the stable conformations of this compound and analyze properties such as Mulliken atomic charges. biointerfaceresearch.comresearchgate.net Different DFT functionals and basis sets, such as B3LYP with the 6-311G(d,p) or 6-311G basis set, are employed for these studies. biointerfaceresearch.comnih.gov
DFT has also been instrumental in understanding the interaction mechanisms of this compound with other molecules and surfaces. For instance, DFT calculations have explored the binding interactions between this compound and ionic liquids, revealing that hydrogen bonding plays a dominant role. bohrium.com Studies on the hydrodeoxygenation of this compound over various catalysts have utilized DFT to calculate adsorption and reaction energies, providing a mechanistic understanding of the process. osti.govacs.orgresearchgate.netacs.orgacs.org These calculations can predict energy barriers for different reaction pathways, such as C-O bond cleavage and tautomerization. osti.govacs.orgresearchgate.netacs.org DFT studies have also investigated the effect of catalyst support and reaction conditions on the deoxygenation of this compound. acs.org
Molecular Orbital Analysis (HOMO-LUMO)
Analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common application of quantum chemical calculations for this compound. biointerfaceresearch.comnih.gov The energies of the HOMO and LUMO provide insights into the molecule's electronic stability and reactivity. nih.govmdpi.com The energy gap between the HOMO and LUMO is an important index for characterizing the kinetic stability and chemical reactivity of a molecule. mdpi.com A smaller gap suggests higher polarizability and reactivity, while a larger gap indicates a harder, less reactive molecule. mdpi.com
HOMO-LUMO analysis can help predict the propensity of a molecule to donate or accept electrons. nih.govmdpi.com For this compound, these analyses contribute to understanding its behavior in various chemical processes and interactions. biointerfaceresearch.comnih.gov Studies on this compound purple, a derivative, have used HOMO-LUMO analysis to understand electronic transitions and potential applications in solar devices. biointerfaceresearch.com
Molecular Dynamics Simulations and Conformation Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational landscape of this compound. These simulations can provide information about molecular motions, interactions, and the stability of different conformers over time.
MD simulations have been employed to understand the interaction mechanisms of this compound with ionic liquids, calculating noncovalent interaction energies, radial distribution functions, and spatial distribution functions. acs.orgnih.gov These simulations can reveal the nature and strength of interactions, such as hydrogen bonding, between this compound and surrounding molecules. acs.orgnih.gov
Conformational analysis of this compound has also been performed using theoretical calculations. Studies have investigated the rotational isomers (conformers) of this compound, particularly focusing on the orientation of the hydroxyl and methyl groups. researchgate.netnih.govacs.orgaip.org Theoretical calculations, including ab initio methods and CC2, have been used to determine the potential barriers to internal rotation of the methyl and hydroxyl groups in different electronic states. nih.govaip.org MD simulations can complement these studies by exploring the dynamic interconversion between different conformers and the influence of the environment. ntnu.no For instance, MD simulations have been used to study the conformational dynamics of this compound within inclusion complexes, investigating solvent effects on stability and structure. ntnu.no
MD simulations have also been applied to study the diffusion mechanisms of this compound within porous materials like zeolites, providing insights into its mobility and interactions with the pore structure. rsc.org
Reaction Pathway Modeling and Energy Barrier Calculations
Computational methods are crucial for modeling reaction pathways and calculating energy barriers for reactions involving this compound. This helps in understanding reaction mechanisms and predicting reaction feasibility and selectivity.
DFT calculations are commonly used to model the energy profiles of reactions, identifying transition states and calculating activation energies. osti.govacs.orgresearchgate.netacs.org Studies on the hydrodeoxygenation (HDO) of this compound have extensively used these methods to explore different reaction routes, including direct C-O bond cleavage, tautomerization, and hydrogenation. osti.govacs.orgresearchgate.netacs.org These calculations have shown that the preferred reaction pathway can depend on the catalyst material and surface structure. osti.govacs.orgresearchgate.netacs.org For example, the direct dehydroxylation of this compound has been shown to be unfavorable over Pt(111) with a high energy barrier, while a pathway through a keto tautomer intermediate is suggested. acs.org On other metals like Ru or Rh, direct C-O bond cleavage may be possible. acs.orgresearchgate.net
Energy barrier calculations provide quantitative information about the kinetics of different steps in a reaction mechanism. osti.govacs.orgresearchgate.netacs.org These calculations can be correlated with experimental reactivity data to validate theoretical models. osti.govresearchgate.netacs.orgacs.org Studies have correlated the activation energy for the direct deoxygenation of this compound with the oxophilicity of metal catalysts. researchgate.net Computational modeling has also been used to investigate the degradation pathways of this compound in processes like catalytic wet peroxide oxidation, using FMO theory and atomic charge distribution to assess the possibility and feasibility of proposed pathways. nih.gov
Spectroscopic Property Predictions and Correlations
Theoretical calculations are valuable for predicting the spectroscopic properties of this compound and correlating them with experimental spectra. This aids in the interpretation of experimental data and provides a deeper understanding of molecular vibrations and electronic transitions.
DFT calculations are frequently used to predict vibrational frequencies (FTIR, Raman) and electronic absorption spectra (UV-Vis) of this compound. biointerfaceresearch.comnih.govnih.gov The calculated vibrational spectra can be compared with experimental FTIR and Raman spectra to confirm structural assignments and validate theoretical models. biointerfaceresearch.comnih.govnih.gov Studies have shown good agreement between observed and calculated vibrational frequencies for this compound derivatives. nih.gov
Theoretical calculations can also predict other spectroscopic parameters, such as NMR chemical shifts. nih.gov For this compound, the predicted 1H and 13C NMR chemical shifts can be compared with experimental values. nih.gov
Furthermore, theoretical methods can predict spectroscopic properties in different electronic states (S0, S1, cationic states) and analyze the changes in molecular structure and vibrational modes upon excitation or ionization. researchgate.net This is particularly relevant for understanding photo-physical processes involving this compound. biointerfaceresearch.comresearchgate.net Correlations between theoretical predictions and experimental spectroscopic data, such as band origins and ionization energies, are used to validate the computational models and gain insights into the molecule's behavior in different states. researchgate.net
Emerging Research Directions and Future Perspectives
Integration of Green Chemistry Principles in m-Cresol (B1676322) Processes
The application of green chemistry principles is a significant focus in developing sustainable processes involving this compound. This includes exploring environmentally friendly solvents and reducing waste generation in this compound related reactions and production methods. For instance, research is being conducted on the alkylation of this compound using cyclopentanol (B49286) in water/oil emulsion systems, which aligns with green chemistry principles by utilizing less hazardous media unimi.it. The use of simple and inexpensive heterogeneous copper catalysts, prepared with methods like Chemisorption-Hydrolysis, is also being investigated to avoid toxic and costly noble metal catalysts in sustainable processes unimi.it. Furthermore, the concept of "no solvent is best solvent" is being considered in the context of nanocatalysis, which is relevant to greening chemical transformations involving this compound scribd.com. Sustainable processes are considered pillars of the green chemistry approach unimi.it. Lignin depolymerization, which can yield phenolic monomers including this compound, is also being explored through sustainable processes like organosolv pulping, which allows for solvent recovery and aligns with green chemistry principles sciengine.com.
Novel Catalytic Systems for Selective Transformations
Developing novel catalytic systems is crucial for achieving selective transformations involving this compound. Research in this area focuses on designing catalysts that can promote desired reactions with high specificity, minimizing unwanted byproducts. While the search results did not provide specific examples of novel catalytic systems directly applied to selective transformations of this compound, the broader context of novel catalytic systems in green chemistry and sustainable processes is highlighted unimi.itebin.pub. For example, heterogeneous copper catalysts are being explored for sustainable processes unimi.it, and the design of more specialized and selective catalysts is a key principle of green chemistry ebin.pub. The development of novel catalysts for diverse acid-catalyzed transformations is also an active area, with a focus on activity, stability, and high geometric surface area suscheme.in. These advancements in catalytic design can potentially be applied to this compound chemistry for more selective and efficient processes.
Advanced Separation and Purification Technologies for this compound Isomers
Efficient separation and purification of this compound from its isomers (o-Cresol and p-Cresol) and other related compounds is a persistent challenge. Advanced separation technologies are being investigated to address this. Azeotropic coupling pressure-swing distillation is a separation technology proposed for the efficient separation of cresol (B1669610) isomers researchgate.net. The presence of azeotropes in mixtures containing cresol isomers makes conventional distillation challenging, necessitating the development of specialized techniques such as extractive distillation, pressure swing distillation, and azeotropic distillation researchgate.net. Advanced separation processes are also being explored in the context of preconditioning vapors from biomass gasification before downstream catalytic upgrading, which could be relevant for obtaining phenolic compounds, including cresols, from biomass sources unifi.it. Solvent extraction is another advanced separation scheme being investigated for various applications, although specific details regarding its application to this compound isomer separation were not explicitly detailed in the provided results science.gov. Ion exchange materials have also been studied for various applications in chemical industries, highlighting their potential in separation processes dokumen.pub.
Bio-Inspired Synthesis and Biocatalysis for this compound Production
Bio-inspired synthesis and biocatalysis represent promising avenues for the sustainable production of this compound. This involves utilizing biological systems or mimicking biological processes to synthesize this compound or its precursors. Bio-inspired synthesis has shown significant potential in developing nanostructured materials and assembling functional materials under environmentally benign conditions suscheme.in. While direct examples of this compound production via bio-inspired synthesis or biocatalysis were not extensively detailed, the broader concept of using bio-inspired strategies and biocatalysts for various chemical transformations is an active research area ebin.pubugr.eschemsoc.org.cn. For instance, bio-inspired synthesis is being explored for creating molecularly imprinted membranes for selective recognition and separation of compounds researchgate.net. The depolymerization of lignin, a bio-based resource, yields phenolic monomers including this compound, and sustainable processes for this are being developed sciengine.com. Biocatalysis, utilizing enzymes or microorganisms, is a key aspect of green chemistry and is being explored for various organic reactions ebin.pubugr.es.
Multiscale Modeling and AI-Driven Discovery in this compound Chemistry
Q & A
Q. What standardized methods are recommended for quantifying m-cresol in cresylic acid mixtures?
The ISO/R 1911:1971 standard specifies a method for determining this compound content in cresylic acid containing 35–60% (m/m) this compound. The protocol involves forming a urea-m-cresol complex and measuring its crystallizing point. Key steps include:
- Dehydrating the sample to remove moisture, which interferes with complex formation.
- Adding excess urea to the sample, inducing crystallization of the this compound-urea complex.
- Validating the method using gas chromatography (GC) to ensure ≤5% phenol and ≤35% o-cresol content, as these isomers can skew results .
Q. How can researchers assess the cytotoxicity of this compound in human cell lines?
Cytotoxicity can be evaluated using in vitro models, such as human dental pulp cells (D824 cells). Experimental protocols include:
- Exposing cells to this compound at concentrations ranging from 0.1–10 mM for 24–48 hours.
- Quantifying viability via MTT assays or lactate dehydrogenase (LDH) release.
- Observing membrane permeability changes using fluorescent dyes (e.g., propidium iodide). Studies report IC₅₀ values of ~1–2 mM for D824 cells, with oxidative stress and apoptosis as key mechanisms .
Q. What are the primary synthetic routes for this compound-derived compounds in organic chemistry?
this compound serves as a precursor in synthesizing:
- Thymol : Catalyzed alkylation using γ-terpinene and heteropolyacid catalysts (e.g., H₃PW₁₂O₄₀) under reflux conditions.
- 4,7-Dimethylcoumarin : Pechmann condensation with ethyl acetoacetate in concentrated sulfuric acid.
- Antioxidants : Reaction with trimethylhydroquinone to produce synthetic vitamin E analogs. Yield optimization requires strict control of temperature (80–120°C) and stoichiometric ratios .
Advanced Research Questions
Q. How can separation challenges between this compound and p-cresol be addressed in coal tar processing?
A butylation-dealkylation method effectively isolates this compound:
- Butylation : React cresol isomers with isobutylene at 100–150°C, producing tert-butyl derivatives. This compound forms mono-tert-butyl-m-cresol, while p-cresol forms di-tert-butyl-p-cresol.
- Distillation : Separate derivatives based on boiling point differences.
- Dealkylation : Cleave tert-butyl groups via acid-catalyzed hydrolysis (e.g., H₂SO₄). This method achieves >95% purity for this compound .
Q. What kinetic models describe this compound biodegradation by Lysinibacillus cresolivorans?
Batch studies show zero-order kinetics for this compound degradation (54–529 mg/L):
- Lag phase : Duration increases exponentially with initial concentration (2–30 hours).
- Degradation rate : Peaks at 18.68 mg/(L·h) for 224.2 mg/L this compound, declining at higher concentrations due to substrate inhibition.
- Model equation : , where is concentration-dependent. Parameters are validated using nonlinear regression and AIC criteria .
Q. How does HDES (Hydrophobic Deep Eutectic Solvent) enhance this compound extraction from aqueous solutions?
HDES (e.g., thymol-decanoic acid) outperforms traditional solvents due to:
- Selectivity (S) : >10 for this compound over phenol, attributed to stronger hydrogen bonding between this compound’s hydroxyl group and HDES components.
- Distribution coefficient (D) : ~2.5 at 298.15 K, with NRTL model RMSD <0.0104.
- Mechanism : Quantum calculations reveal favorable electrostatic interactions (-45 kJ/mol) and π-π stacking between this compound and HDES .
Q. What molecular mechanisms resolve contradictions in anaerobic this compound degradation pathways?
Two pathways are reported:
- Methyl oxidation : Desulfotomaculum strain Groll oxidizes the methyl group to 3-hydroxybenzoic acid, then decarboxylates to benzoate. Metabolites (3-hydroxybenzyl alcohol, aldehyde) inhibit this compound decay when accumulated .
- Para-carboxylation : Consortia carboxylate this compound to 4-hydroxy-2-methylbenzoate, absent in pure cultures. Discrepancies are resolved via isotopic labeling (¹³C-m-cresol) and knockout studies targeting carboxylase genes .
Q. Why do propylamine-based ionic liquids (ILs) outperform conventional solvents in this compound extraction?
[PA][FA] (propylamine formate) achieves 97.8% efficiency via:
- Hydrogen bonding : Anions (formate) form strong H-bonds with this compound (interaction energy: -72.4 kJ/mol vs. -58.2 kJ/mol for [PA][Ac]).
- Regeneration : ILs are recovered via vacuum distillation (80°C, 0.1 kPa) with <5% efficiency loss over five cycles. MD simulations confirm anion dominance in extraction .
Q. How do Pt/Al₂O₃ catalysts influence this compound hydrodeoxygenation (HDO) in bio-oil upgrading?
At 250–350°C and 5 MPa H₂:
Q. What experimental parameters optimize photoelectrocatalytic this compound degradation?
Using TiO₂-modified electrodes at 0.45 V vs. Ag/AgCl:
- Efficiency : 70% removal in 60 min (vs. 42% photocatalysis alone).
- Key factors : pH 7.0 (optimal OH⁻ radical generation), UV intensity (≥5 mW/cm²), and electrode surface area.
- Mechanism : Differential pulse voltammetry confirms this compound oxidation to carboxylic acids (e.g., maleic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
